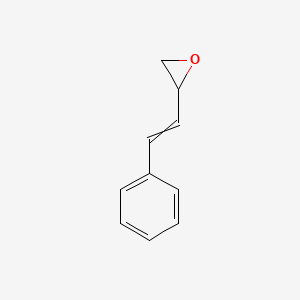

2-(2-phenylethenyl)oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Phenylethenyl)oxirane, also known as styrene oxide, is an organic compound with the molecular formula C10H10O. It is a three-membered epoxide ring containing an oxygen atom and two carbon atoms, with a phenylethenyl group attached to one of the carbon atoms. This compound is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.

Synthetic Routes and Reaction Conditions:

Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.

Alkene Epoxidation: Peracids such as meta-chloroperoxybenzoic acid (MCPBA) react with alkenes to form oxiranes.

Sharpless Asymmetric Epoxidation: Allyl alcohols react enantioselectively with titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate to give oxiranes.

Darzens Synthesis: Halogenated esters in the alpha position form enolates in a basic medium.

Corey Synthesis (Sulfur Ylides): Sulfur ylides react with aldehydes or ketones to form oxiranes.

Industrial Production Methods: The industrial production of this compound typically involves the catalytic oxidation of ethylene by air, a method that is efficient and scalable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Acidic Conditions: Protonation of the epoxide oxygen, followed by nucleophilic attack, leading to ring-opening.

Basic Conditions: Nucleophilic attack on the less substituted carbon of the epoxide ring, resulting in ring-opening.

Major Products:

Diols: Formed through hydrolysis of the epoxide ring.

Alcohols: Resulting from reduction reactions.

Substituted Epoxides: Formed through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

2-(2-phenylethenyl)oxirane has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(2-phenylethenyl)oxirane involves the nucleophilic attack on the electrophilic carbon atoms of the epoxide ring. This ring-opening reaction can proceed via S_N2 or S_N1 mechanisms, depending on the reaction conditions. The compound’s reactivity is attributed to the ring strain in the three-membered epoxide ring, which makes it highly susceptible to nucleophilic attack .

Comparación Con Compuestos Similares

Ethylene Oxide: A simpler epoxide with a similar three-membered ring structure but without the phenylethenyl group.

Propylene Oxide: Another epoxide with a three-membered ring, but with a methyl group instead of a phenylethenyl group.

Styrene Oxide: Structurally identical to 2-(2-phenylethenyl)oxirane, often used interchangeably.

Uniqueness: this compound is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity compared to simpler epoxides like ethylene oxide and propylene oxide. This structural feature enhances its utility in various synthetic and industrial applications .

Propiedades

Número CAS |

50901-75-2 |

|---|---|

Fórmula molecular |

C10H10O |

Peso molecular |

146.19 g/mol |

Nombre IUPAC |

2-(2-phenylethenyl)oxirane |

InChI |

InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2 |

Clave InChI |

NGMWPIVXBOIIKF-UHFFFAOYSA-N |

SMILES canónico |

C1C(O1)C=CC2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)

![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)